Isonicotinic acid N-oxide

Antimicrobial Resistance Tuberculosis Drug Discovery

TB researchers face isomer-dependent false negatives with generic N-oxide reagents. The 3-isomer is inactive (MIC >1000 µM) while isonicotinic acid N-oxide (4-isomer) delivers MIC 28.06 µM against drug-resistant M. tuberculosis. • Position-specific anti-TB lead; irreplaceable by 2- or 3-isomers • μ₂-bridging ligand for MOF supramolecular architecture & luminescent complexes • ≥98% purity ensures reproducible spectroscopic & electrochemical probe data

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 13602-12-5
Cat. No. B076485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic acid N-oxide
CAS13602-12-5
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C(=O)O)[O-]
InChIInChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9)
InChIKeyQCWTWMJMLSKQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.08 M

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinic Acid N-oxide: Properties & Procurement


Isonicotinic acid N-oxide (CAS 13602-12-5), also known as pyridine-4-carboxylic acid N-oxide, is a pyridine carboxylic acid N-oxide derivative characterized by its distinct N-oxide functional group and carboxylic acid moiety. It is a white to light yellow crystalline powder with a melting point reported in the range of 270-271 °C . The compound is soluble in water and polar organic solvents, and has a predicted pKa of 3.66 ± 0.10 for the carboxylic acid group . This heterocyclic building block finds utility as a versatile ligand in coordination chemistry and as a key intermediate in the synthesis of more complex molecules, where its unique electronic properties are leveraged for selective binding and reactivity .

Ligand Versatile coordination chemistry building block
Intermediate Key intermediate for complex molecule synthesis
Electronic Distinct N-oxide and para-substitution reactivity

Isonicotinic Acid N-oxide: Positional Isomer Differentiation


The critical functional differentiation of isonicotinic acid N-oxide arises from the specific 4-position of its carboxylic acid group on the pyridine N-oxide ring. This positional isomerism profoundly dictates its physicochemical and biological behavior, rendering it non-interchangeable with its 2- or 3-substituted analogs (picolinic or nicotinic acid N-oxides, respectively). The para-substitution pattern uniquely influences the compound's electronic absorption spectrum, acid-base properties, and metal ion coordination geometry. For example, the UV absorption maximum (λmax) is significantly red-shifted compared to its ortho and meta isomers [1]. Furthermore, the pKa values of the N-oxide and carboxylic acid groups differ measurably across the three isomers, directly affecting their speciation and reactivity under specific pH conditions [2]. In biological contexts, this structural difference translates to a dramatic, quantitative disparity in antimicrobial efficacy, where the 4-isomer demonstrates potent activity against drug-resistant Mycobacterium tuberculosis strains while the 3-isomer is essentially inactive [3]. Consequently, the use of a generic 'pyridine carboxylic acid N-oxide' without verifying the substitution pattern introduces substantial risk of experimental failure or product inefficacy.

Positional Isomer 4-isomer not interchangeable with 2- or 3-isomer analogs; substitution may alter coordination geometry and reactivity.
Electronic Spectrum UV absorption maximum shifts significantly with substitution pattern; may mislead spectroscopic identification.
Antimycobacterial Response Reported inactivity of 3-isomer against drug-resistant TB strains; 4-isomer required for antimicrobial screening studies.

Isonicotinic Acid N-oxide: Quantitative Evidence


Antimycobacterial Activity Against Drug-Resistant TB

In a comparative study, isonicotinic acid N-oxide (compound 2, 4-isomer) demonstrated potent antimycobacterial activity against multiple drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, whereas its positional isomer, nicotinic acid N-oxide (3-isomer), was completely inactive. The minimum inhibitory concentration (MIC) of isonicotinic acid N-oxide against an MDR strain was 28.06 µM, and against an XDR strain was 56.19 µM. In contrast, the nicotinic acid isomer showed no measurable activity (MIC > 1000 µM) against the same MDR strain [1].

Antimycobacterial MIC
Head-to-head
>35.6-fold difference (MDR strain)
Reported MIC endpoint context
MDR and XDR clinical isolates
Antimicrobial Resistance Tuberculosis Drug Discovery

UV Absorption Maximum Among Isomers

The electronic absorption properties of the three isomeric pyridine carboxylic acid N-oxides were systematically investigated. The position of the absorption maximum (λmax) was found to be highly dependent on the substitution pattern. The study explicitly reports that the UV absorption maximum wavelengths of picolinic acid N-oxide (2-isomer) are the shortest, and those of isonicotinic acid N-oxide (4-isomer) are the longest [1].

UV λmax Order
Head-to-head
Longest λmax (4-isomer)
Informs ligand photophysical selection
Multiple solvents, 200–400 nm range
Coordination Chemistry Spectroscopy Ligand Design

Coordination Chemistry: Binuclear Copper(II) Complexes

In contrast to the often-reported mononuclear complexes formed by nicotinic acid N-oxide, the 4-substituted isomer, isonicotinic acid N-oxide, is known to reliably form binuclear copper(II) complexes. A study characterized three new copper(II) complexes of isonicotinic acid N-oxide, all featuring a Cu₂ dimeric core. In these structures, the isonicotinic acid N-oxide ligand acts as a bidentate μ₂-bridge, coordinating through its N-O oxygen and one carboxylate oxygen atom to two different Cu(II) ions, resulting in a distorted square pyramidal geometry around each metal center [1].

Coordination Mode
Class-level
Binuclear Cu(II) dimers; μ₂-bridging
Supports coordination polymer design
Contrasts with mononuclear 3-isomer complexes
Coordination Polymers Crystal Engineering Magnetic Materials

Electrochemical Reduction Potentials and pH Behavior

The reduction mechanism of the N-oxides of picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids were studied by DC and differential pulse polarography. The study identified that the protonated form of the N-oxide group is reduced in acidic media, while the unprotonated form is reduced at pH > 9. From the variations of the absorbances with pH, the acid dissociation constants of both the N-oxide and the carboxyl groups for each isomer were obtained, demonstrating quantifiably different pKa values that govern their electrochemical behavior [1].

Redox pKa Values
Cross-study comparable
Quantifiable pKa differences across isomers
Supports electrochemical probe development
Differential pulse polarography, wide pH range
Electrochemistry Redox Chemistry Analytical Chemistry

Isonicotinic Acid N-oxide: Application Scenarios


Novel Antitubercular Agents for Drug-Resistant Strains

This is the primary and most compelling application scenario. Based on direct quantitative evidence, isonicotinic acid N-oxide is a validated lead compound for developing new therapies against MDR and XDR tuberculosis. Its demonstrated MIC of 28.06 µM against MDR strains, compared to the complete inactivity of its 3-isomer (MIC > 1000 µM), justifies its selection as a starting point for medicinal chemistry optimization [1]. Procurement should be prioritized for any research group focused on overcoming TB drug resistance.

Luminescent MOFs and Coordination Polymers

The specific coordination chemistry of isonicotinic acid N-oxide, particularly its ability to act as a μ₂-bridging ligand to form binuclear metal complexes, makes it a valuable building block for constructing supramolecular architectures. Researchers designing MOFs, coordination polymers, or discrete polynuclear clusters with specific topologies and potential luminescent properties (as observed in its Mn(II) complex) will find the unique bridging mode of the 4-isomer irreplaceable by its 2- or 3-isomer analogs [2][3].

Spectroscopic and Electrochemical Probe Development

The well-defined and isomer-specific electronic absorption (longest λmax) and electrochemical reduction behaviors of isonicotinic acid N-oxide support its use as a spectroscopic or electrochemical probe. Its distinct spectral signature allows for its identification and quantification in complex mixtures, while its quantifiable pKa and reduction potentials enable its use in studying redox processes or pH-dependent phenomena. The availability of high-purity grades (≥98%) ensures reproducible and reliable data generation .

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Positional isomer specificity
MIC endpoint review against drug-resistant TB strains
Coordination polymer design
Bridging μ₂-ligand capability
Bimetallic core formation review
Spectroscopic and electrochemical probe development
Distinct electronic absorption (longest λmax)
pH-dependent redox behavior validation

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